Journal Name:Journal of Molecular Histology
Journal ISSN:1567-2379
IF:3.156
Journal Website:http://www.springer.com/life+sciences/cell+biology/journal/10735
Year of Origin:2004
Publisher:Springer Netherlands
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2019-01-03 , DOI: 10.1155/2019/6862170
We describe, herein, the synthesis, full characterization, and optical properties of four different ligands L1-L4 which associate an azo group, an imidazole unit, and a Schiff base fragment. The UV-visible absorption bands are characteristic of and transitions with an additional charge transfer between the azobenzene moiety and the imino group. Finally the determination of MIC80 values against pathogenic fungi such as S. apiospermum, A. fumigatus, and C. albicans revealed that these ligands have effective antifungal properties with highest activities (MIC80) on C. albicans for the azole based ligands L1-L3. DPPH radical scavenging of the studied ligands was also tested.
Detail
An Efficient Selectfluor-Mediated Oxidative Thio- and Selenocyanation of Diversely Substituted Indoles and Carbazoles
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2019-01-02 , DOI: 10.1155/2019/1459681
A facile Selectfluor-mediated oxidative method for direct introduction of SCN and SeCN groups into diversely substituted indoles and carbazoles is described, by employing readily available thiocyanate and selenocyanate salts, and the scope of the method is underscored by providing 24 examples. The feasibility to sequentially introduce SCN followed by SeCN on a carbazole framework and to synthesize the corresponding S-tetrazole and Se-tetrazole derivatives is also demonstrated.
Detail
Synthesis of novel fluorous pyridinium ionic liquids
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2018-12-01 , DOI: 10.1002/hc.21464
Detail
Synthesis, Spectral Characterization, and Biological Activities of Some Metal Complexes Bearing an Unsymmetrical Salen-Type Ligand, (Z)-1-(((2-((E)-(2-Hydroxy-6-methoxybenzylidene)amino)phenyl)amino) methylene) Naphthalen-2(1H)-one
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2023-02-04 , DOI: 10.1155/2023/4563958
An unsymmetrical salen-type Schiff base ligand, (Z)-1-(((2-((E)-(2-hydroxy-6-methoxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one, and its Zn(II), Cu(II), Co(II), Mn(II), and Fe(III) complexes were synthesized and characterized by mass (MS), nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectra, and effective magnetic moments. The thermal analyses of the obtained ligand and metal complexes were conducted by thermogravimetric analysis (TGA). Antimicrobial activity of the unsymmetrical Schiff base ligand and its metal complexes were examined for Staphylococcus aureus as Gram-positive bacteria and Escherichia coli as Gram-negative bacteria. In vitro anticancer property of synthetic compounds was estimated against human cancer cell lines, a subline of Hela tumor cell line (KB), and a human liver cancer cell line (HepG-2) as well.
Detail
Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2019-05-02 , DOI: 10.1155/2019/4361410
A new domino reaction between thioaurones and malononitrile has been reported. This reaction allows efficient access to benzothiophene-fused pyran derivatives in good yields under mild reaction conditions. The substrate scope is broad; a series of benzothiophene-fused pyran derivatives have been synthesized.
Detail
Novel Thioethers of Dihydroartemisinin Exhibiting Their Biological Activities
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2023-02-09 , DOI: 10.1155/2023/6761186
Eleven conjugates between dihydroartemisinin (DHA) with thiols containing both ether and thioether bonds were designed, synthesized by a two-step procedure including etherification and S-alkylation. Analysis of the NMR spectral data indicated that the dimer of DHA with thiols 6-mercaptopurine and 2-mercaptoimidazole was produced with yields of 31% and 62%, respectively. Furthermore, the tautomerization of thiol 5-methoxy-2-mercaptobenzimidazole led to the formation of a mixture of two isomers in which they might be interchangeable through a dynamic tautomeric equilibrium in the solution. Screening in vitro biological activities revealed that most of the synthesized conjugates showed good cytotoxic and anti-inflammatory activity, while three of them displayed α-glucosidase inhibitory activity. Notably, two conjugates 5d and 5e of DHA with thiols 2-mercaptopyrimidine and 2-mercaptobenzothiazole had an effect in all tested activities in which conjugate 5e is the most potent.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物3区 CELL BIOLOGY 细胞生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
29.80 50 Science Citation Index Science Citation Index Expanded Not
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